
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been studied for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide involves the inhibition of tubulin polymerization, which is necessary for the formation of microtubules, a critical component of the cytoskeleton. By disrupting microtubule formation, this compound prevents cancer cells from dividing and proliferating, leading to cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, this compound has been shown to have anti-angiogenic properties, meaning that it inhibits the formation of new blood vessels, which are necessary for tumor growth and metastasis. Furthermore, it has been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide. One area of focus could be the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate its potential use in combination with other anticancer agents or as a targeted therapy for specific types of cancer. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound with potential as an anticancer agent. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell death. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to its development as a valuable tool in cancer treatment.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide involves a multi-step process that includes the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with 3-nitrobenzoyl chloride, followed by reduction with sodium borohydride and subsequent acylation with p-toluenesulfonyl chloride. The final product is obtained through a deprotection reaction with hydrochloric acid.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-6-9-21(10-7-16)27(25(30)18-4-3-5-22(14-18)28(31)32)15-20-13-19-12-17(2)8-11-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDBDVIDVMHWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
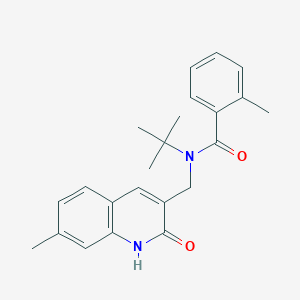
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7707837.png)

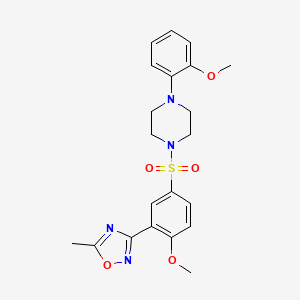


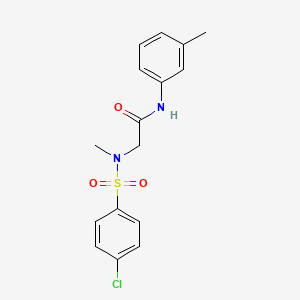
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7707879.png)
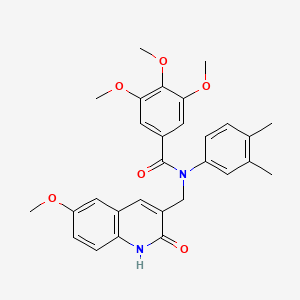
![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7707897.png)
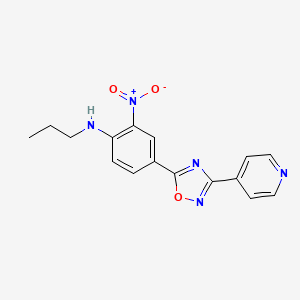
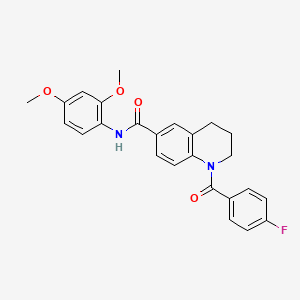
![2-bromo-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707944.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-chlorophenyl)acetamide](/img/structure/B7707952.png)
